molecular formula C18H12FN3S B2882526 N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 315709-18-3

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2882526
CAS No.: 315709-18-3
M. Wt: 321.37
InChI Key: YYQUUABPYLCCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a high-purity chemical compound offered for research and development purposes. This substance is part of the thieno[2,3-d]pyrimidine class of fused heterocyclic compounds, which are structurally characterized by a thiophene ring fused with a pyrimidine moiety and are recognized as privileged scaffolds in medicinal chemistry due to their widespread therapeutic potential . Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their biological activities, particularly in oncology research . This specific compound is a derivative of the N-phenylthieno[2,3-d]pyrimidin-4-amine structural class, which has been identified in published studies as a promising inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) kinase . FGFR1 is a well-validated anti-cancer target that plays a crucial role in oncogenesis and cancer angiogenesis . Structure-activity relationship (SAR) studies of this chemical series have been conducted to optimize their biological activity, with closely related analogues demonstrating potent inhibitory concentrations (IC₅₀) in the sub-micromolar range . Beyond FGFR inhibition, thieno[2,3-d]pyrimidines are also known to be explored as inhibitors of other kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, highlighting the broad research utility of this core structure in developing targeted cancer therapies . The solid-state properties and crystalline structure of similar thieno[2,3-d]pyrimidine derivatives have been characterized to understand the intermolecular interactions that stabilize their three-dimensional architecture, information that can be critical for pre-formulation studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUUABPYLCCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-formylquinoline.

    Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic substitution reaction of the thieno[2,3-d]pyrimidine core with 4-fluoroaniline in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s signaling pathways and downstream effects.

Comparison with Similar Compounds

N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (Compound 9)

  • Substituents : 4-methylsulfonylphenyl (electron-withdrawing group) and 3-pyridyl.
  • Key Differences: The sulfonyl group enhances polarity and may improve solubility compared to the fluorophenyl group in the target compound.
  • Synthesis : Prepared via Suzuki coupling (20% yield), suggesting challenges in introducing bulky substituents .

N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

  • Substituents : 4-methoxyphenyl (electron-donating group).

N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (6a)

  • Substituents : 3-chloro-4-fluorophenyl (dual halogenation) and 4-fluorophenyl.
  • Key Differences : The additional chlorine atom may enhance hydrophobic interactions and antimicrobial activity, as seen in halogenated pyrrolopyrimidines .

Substituent Variations at the 6-Position

N-(4-fluorophenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine

  • Substituents : 4-nitrophenyl (strongly electron-withdrawing).
  • Key Differences : The nitro group could improve binding to nitroreductase enzymes or alter redox properties, but may reduce metabolic stability compared to the phenyl group .

Heterocyclic Core Modifications

Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Example: (R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 13) . Core Difference: Pyrrolopyrimidine replaces the sulfur atom in thienopyrimidine with a nitrogen-containing pyrrole ring. Bioactivity: Exhibits a low MIC (1.56 µg/mL) against Staphylococcus aureus, suggesting that the core structure influences antimicrobial potency .

Thieno[2,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine

  • Example: 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine . Core Difference: Pyrido[3,2-d]pyrimidine incorporates a pyridine ring instead of thiophene.

Physical and Chemical Properties

Collision Cross-Section (CCS) Data

  • N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: [M+H]+ CCS: 173.7 Ų; [M+Na]+ CCS: 190.2 Ų . Comparison: The benzyl spacer in this analog increases molecular flexibility and CCS compared to the target compound’s direct aryl linkage.

Data Tables

Table 2: CCS Data for Benzyl-Spacer Analog

Ion Adduct m/z CCS (Ų)
[M+H]+ 336.09651 173.7
[M+Na]+ 358.07845 190.2
[M+NH4]+ 353.12305 183.0

Biological Activity

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its potential pharmacological applications. Its molecular formula is C18H12FN3SC_{18}H_{12}FN_{3}S with a molecular weight of 321.37 g/mol. The presence of a fluorinated phenyl group at the 4-position and a phenyl group at the 6-position enhances its biological profile.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the inhibition of specific kinases involved in cell survival and proliferation pathways.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HCT116 (Colon Cancer)4.5

Enzyme Inhibition

This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. This inhibition is particularly relevant in cancer therapy as it can impede tumor growth by disrupting nucleotide synthesis.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism of Action
DHFR0.85Competitive inhibition
EGFR1.25Allosteric modulation

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The compound is believed to interact with the active sites of various enzymes and receptors, leading to altered signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Breast Cancer Study : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers after treatment, suggesting that the compound induces programmed cell death in cancer cells .
  • Lung Cancer Study : A549 cells treated with this compound exhibited significant reductions in migration and invasion capabilities, indicating potential applications in preventing metastasis .

Research Findings

Recent literature highlights the therapeutic potential of this compound in various disease models:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains, although further research is needed to elucidate its efficacy and mechanism .
  • Anti-inflammatory Effects : Related thieno[2,3-d]pyrimidine derivatives have shown promise in reducing inflammation by inhibiting COX enzymes . This suggests that this compound may also have similar effects.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine?

A multi-step approach is typically used, involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 4-chlorothieno[2,3-d]pyrimidine with 4-fluoroaniline in a polar solvent (e.g., 2-propanol) under acidic conditions (HCl) at elevated temperatures (80°C) for 22 hours .
  • Step 2 : Purify via silica-gel flash chromatography (EtOAc/n-pentane, 4:1) to isolate the target compound .
  • Key Considerations : Optimize stoichiometry (1.1 equiv. of aniline) and reaction time to minimize byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 336.0965) and adduct formation (e.g., [M+Na]+ at m/z 358.0784) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.7 ppm) and amine NH signals (δ ~12.1 ppm) .
    • ¹³C NMR : Assign carbons in the thienopyrimidine core (δ ~152–161 ppm) and fluorophenyl substituents .
  • Collision Cross Section (CCS) : Predict CCS values (e.g., 173.7 Ų for [M+H]+) using ion mobility spectrometry for structural validation .

Q. How is the compound’s structural integrity confirmed in crystallographic studies?

  • SHELX Software : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key steps include:
    • Data Collection : Ensure resolution ≤ 1.0 Å for accurate electron density maps.
    • Refinement : Apply restraints for disordered fluorophenyl groups to resolve torsional ambiguities .
  • Validation Tools : Cross-check with CCDC databases to verify bond lengths/angles against similar thienopyrimidine derivatives.

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence biological activity compared to non-fluorinated analogs?

  • Structure-Activity Relationship (SAR) : Fluorine enhances lipophilicity and metabolic stability, improving membrane permeability. For example:
    • Binding Affinity : Fluorine’s electronegativity strengthens π-π stacking with kinase active sites (e.g., VEGFR-2), increasing inhibitory potency by ~30% compared to non-fluorinated analogs .
    • Pharmacokinetics : Fluorination reduces oxidative metabolism in hepatic microsomes, extending plasma half-life .
  • Experimental Design : Compare IC50 values of fluorinated vs. non-fluorinated derivatives in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Harmonization :
    • Assay Variability : Normalize results using reference inhibitors (e.g., staurosporine for kinase assays) to control for inter-lab variability .
    • Cellular Context : Test the compound in isogenic cell lines (e.g., Pgp-expressing vs. parental SKOV-3) to assess transporter-mediated resistance .
  • Meta-Analysis : Pool data from multiple studies (e.g., apoptosis induction in MDA-MB-435 cells) to identify dose-response trends .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., PI3Kγ). Focus on:
    • Hydrogen Bonding : Optimize interactions with catalytic lysine residues (e.g., Lys833 in PI3Kγ) .
    • Solvent Accessibility : Modify substituents at the 6-phenyl position to reduce solvent-exposed hydrophobic surfaces .
  • ADMET Prediction : Apply SwissADME to forecast bioavailability and toxicity profiles, prioritizing derivatives with >80% intestinal absorption .

Q. What challenges arise in crystallizing this compound for structural studies?

  • Crystallization Issues :
    • Polymorphism : Screen solvents (e.g., DMSO/water mixtures) to isolate stable polymorphs .
    • Disorder : Address rotational disorder in the thienopyrimidine core using SHELXL’s PART instruction .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .

Q. How are in vivo efficacy studies designed to evaluate this compound’s therapeutic potential?

  • Animal Models :
    • Xenograft Models : Administer 25 mg/kg (oral) daily in nude mice bearing MDA-MB-231 tumors; measure tumor volume reduction over 21 days .
    • Pharmacodynamic Markers : Quantify plasma VEGF levels via ELISA to correlate target engagement with efficacy .
  • Dose Optimization : Conduct PK/PD studies to determine the therapeutic index (e.g., LD50 > 500 mg/kg in rodents) .

Tables

Q. Table 1. Predicted Collision Cross Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+336.09651173.7
[M+Na]+358.07845190.2
[M+NH4]+353.12305183.0
Data sourced from ion mobility spectrometry .

Q. Table 2. Comparative IC50 Values in Kinase Inhibition Assays

DerivativeVEGFR-2 IC50 (nM)PI3Kγ IC50 (nM)
Fluorinated Analog38.6120
Non-Fluorinated278450
Data from SKOV-3 and MDA-MB-435 cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.